6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine
CAS No.: 61586-88-7
Cat. No.: VC17709558
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61586-88-7 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine |
| Standard InChI | InChI=1S/C7H13NO/c1-6-4-3-5-7(8-6)9-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | CFTAEPUZCPFROF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(=N1)OC |
Introduction
Structural Characteristics and Molecular Properties
6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine belongs to the tetrahydropyridine family, characterized by a partially saturated six-membered ring containing one nitrogen atom. The compound’s molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. Its IUPAC name, 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine, reflects the substitution pattern: a methoxy group (-OCH₃) at position 6 and a methyl group (-CH₃) at position 2.
The SMILES notation (CC1CCCC(=N1)OC) and InChIKey (CFTAEPUZCPFROF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches. The tetrahydropyridine core adopts a puckered conformation, with the methoxy and methyl groups influencing electronic distribution and steric interactions. Comparative analysis with structurally related compounds, such as 6-methyl-2,3,4,5-tetrahydropyridine (PubChem CID: 641107), highlights the role of substituents in modulating reactivity and biological activity .
| Property | Value |
|---|---|
| CAS Number | 61586-88-7 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| SMILES | CC1CCCC(=N1)OC |
| InChIKey | CFTAEPUZCPFROF-UHFFFAOYSA-N |
| PSA (Polar Surface Area) | 23.5 Ų (estimated) |
Physicochemical and Spectroscopic Data
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Boiling Point: Estimated at 180–200°C based on analogous compounds .
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LogP: Predicted to be 0.44–1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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NMR Spectroscopy: Expected signals include a singlet for the methoxy group (δ 3.2–3.5 ppm) and multiplet resonances for the tetrahydropyridine ring protons (δ 1.5–2.8 ppm) .
Further characterization via high-resolution mass spectrometry (HRMS) and X-ray crystallography would clarify its structural and electronic properties.
Biological Activity and Applications
Tetrahydropyridines are pharmacologically significant due to their resemblance to bioactive alkaloids. While specific studies on 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine are scarce, structural analogs exhibit diverse activities:
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Neuromodulatory Effects: N-Substituted tetrahydropyridines interact with neurotransmitter receptors, suggesting potential in treating neurological disorders.
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Antimicrobial Properties: Methoxy and methyl groups enhance membrane permeability, a critical factor in combating resistant pathogens .
Preliminary in silico studies predict moderate binding affinity for serotonin (5-HT) receptors, warranting experimental validation.
Industrial and Research Implications
The compound’s synthetic accessibility and modular structure make it a valuable intermediate in drug discovery. Scale-up protocols from the CN101696187B patent, such as optimized phosphoric acid ratios and temperature controls, could facilitate kilogram-scale production . Challenges include minimizing side reactions (e.g., over-dehydration) and improving enantioselectivity for chiral derivatives.
Future Directions
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Pharmacological Profiling: Screen against kinase, GPCR, and ion channel targets to identify lead candidates.
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.
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Green Chemistry Approaches: Replace phosphoric acid with biodegradable catalysts to enhance sustainability.
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